

# Recommended working concentration of SGC-CBP30 in vitro

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes and Protocols for SGC-CBP30**

Topic: Recommended Working Concentration of SGC-CBP30 In Vitro

Audience: Researchers, scientists, and drug development professionals.

# Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role in recognizing acetylated lysine residues on histones and other proteins.[4][5] By targeting the CBP/p300 bromodomains, SGC-CBP30 prevents the "reading" of these epigenetic marks, thereby modulating transcriptional programs. This makes it a valuable tool for investigating the roles of CBP/p300 in various biological processes, including cancer and inflammation.[4][6]

These application notes provide a comprehensive guide to the recommended in vitro working concentrations of **SGC-CBP30**, detailed protocols for key assays, and a summary of its mechanism of action.

## Data Presentation: In Vitro Efficacy of SGC-CBP30







The following table summarizes the quantitative data for **SGC-CBP30** activity in various in vitro assays, providing a guide for selecting appropriate concentrations for your experiments.



| Assay Type                                   | Target/Cell<br>Line | Parameter | Value (nM) | Notes                                                             |
|----------------------------------------------|---------------------|-----------|------------|-------------------------------------------------------------------|
| Biochemical<br>Assays                        |                     |           |            |                                                                   |
| AlphaScreen                                  | CREBBP              | IC50      | 69         | Cell-free assay<br>measuring direct<br>binding inhibition.<br>[7] |
| Isothermal<br>Titration<br>Calorimetry (ITC) | CREBBP              | K_d       | 21         | Measures direct binding affinity in a cell-free system.[7]        |
| Isothermal<br>Titration<br>Calorimetry (ITC) | EP300               | K_d       | 38         | Measures direct binding affinity in a cell-free system.[1][7]     |
| Bio-Layer<br>Interferometry<br>(BLI)         | CREBBP              | K_d       | 41         | Cell-free assay<br>measuring<br>binding kinetics.<br>[7]          |
| Binding Assay                                | p300                | K_d       | 32         | Potent and selective inhibition of the p300 bromodomain.[2]       |
| Cell-Based<br>Assays                         |                     |           |            |                                                                   |
| Luciferase<br>Reporter                       | RKO cells           | IC50      | 1,500      | Inhibition of doxorubicin-stimulated p53 activity.[1]             |



| QuantiGene Plex<br>Assay  | AMO1 cells            | EC50            | 2,700   | Reduction in MYC expression after 6 hours of treatment.[1]                                                |
|---------------------------|-----------------------|-----------------|---------|-----------------------------------------------------------------------------------------------------------|
| BRET Assay                | HEK293 cells          | IC50            | 2,800   | Inhibition of Halo-tagged histone H3.3 binding to NanoLuc-CBP.[1]                                         |
| Cellular<br>Reprogramming | Somatic cells         | Effective Conc. | 500     | Potent enhancer of iPSC reprogramming. [9][10]                                                            |
| FRAP Assay                | Various               | Effective Conc. | 1,000   | Accelerates Fluorescence Recovery After Photobleaching, indicating target engagement in live cells.[5][8] |
| Growth Inhibition         | Myeloma cell<br>lines | GI50            | < 3,000 | A subset of multiple myeloma cell lines are highly sensitive.[6]                                          |

# **Mechanism of Action & Signaling Pathway**

CBP and p300 are critical transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, a key step in chromatin remodeling and gene activation. **SGC-CBP30** acts as a competitive inhibitor at the acetyl-lysine binding pocket within the CBP/p300 bromodomain.[9] This inhibition prevents the recruitment of the CBP/p300 complex to chromatin, leading to a decrease in histone H3 lysine 27 acetylation (H3K27Ac) at



specific gene enhancers and promoters, and subsequent downregulation of target gene expression, such as the oncogene MYC.[1][9]



Click to download full resolution via product page

Caption: SGC-CBP30 inhibits CBP/p300 bromodomain binding to acetylated histones.

# Experimental Protocols AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol outlines a competitive binding assay to determine the IC<sub>50</sub> of **SGC-CBP30** for the CBP bromodomain.

Materials:



- Recombinant His-tagged CBP bromodomain
- Biotinylated histone H4 peptide acetylated at Lys8 (Biotin-H4K8ac)
- Streptavidin-coated Donor beads
- Anti-His AlphaLISA Acceptor beads
- Assay Buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[11]
- SGC-CBP30 compound
- 384-well OptiPlate

#### Procedure:

- Compound Preparation: Prepare a serial dilution of SGC-CBP30 in DMSO, then dilute in Assay Buffer to the desired final concentrations (e.g., 1 nM to 100 μM). The final DMSO concentration should be kept below 1%.
- Reagent Preparation:
  - Dilute His-CBP bromodomain and Biotin-H4K8ac peptide in Assay Buffer to their optimal working concentrations (determined via titration).
  - Dilute Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.[11] Perform this step under subdued light.
- Assay Plate Setup:
  - Add 5 μL of SGC-CBP30 dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
  - $\circ$  Add 5  $\mu$ L of the His-CBP bromodomain solution to each well.
  - Add 5 μL of the Biotin-H4K8ac peptide solution to each well.
  - Incubate for 60 minutes at room temperature.



- · Bead Addition:
  - Add 10 μL of the prepared Anti-His Acceptor beads to each well.
  - Add 10 μL of the prepared Streptavidin Donor beads to each well.
  - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of CBP bromodomain bound to the histone peptide.
- Analysis: Calculate the percent inhibition for each **SGC-CBP30** concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

# TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol is for a homogeneous binding assay to measure the inhibition of the CBP bromodomain-ligand interaction by **SGC-CBP30**.

#### Materials:

- Europium (Eu<sup>3+</sup>)-labeled CBP Bromodomain (Donor)
- Biotinylated acetylated peptide ligand
- Allophycocyanin (APC)-labeled Avidin (Acceptor)[12]
- TR-FRET Assay Buffer
- SGC-CBP30 compound
- Low-volume 384-well plates

#### Procedure:

Compound Plating: Prepare serial dilutions of SGC-CBP30 and add them to the assay plate.



- Reagent Mix: Prepare a master mix containing the Eu<sup>3+</sup>-labeled CBP bromodomain and the biotinylated peptide ligand in TR-FRET Assay Buffer.
- Incubation 1: Add the reagent mix to the wells containing the compound and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the bromodomain.
- Acceptor Addition: Add the APC-labeled Avidin to each well. This will bind to the biotinylated peptide.
- Incubation 2: Incubate for at least 60 minutes at room temperature, protected from light.
- Measurement: Read the plate using a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]
- Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will decrease as the compound inhibits the CBP-peptide interaction. Determine the IC₅₀ from the dose-response curve.

# **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15]

#### Materials:

- Cell line of interest (e.g., HEK293T)
- · Complete cell culture medium
- SGC-CBP30
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- PCR tubes or plates



- · Thermal cycler
- SDS-PAGE and Western Blot reagents
- Anti-CBP or Anti-p300 antibody

#### Procedure:

- Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of SGC-CBP30 (e.g., 1-10 μM) or vehicle (DMSO) for 1-3 hours in the incubator.[16]
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to the original volume.
- Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[16]
- Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a warm water bath).
- Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[14]
- Protein Analysis:
  - Collect the supernatant (soluble fraction).
  - Measure the protein concentration.
  - Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the target protein (CBP or p300).
- Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage
  of soluble protein relative to the non-heated control against the temperature. A shift in the
  melting curve to a higher temperature in the SGC-CBP30-treated samples indicates target
  stabilization and engagement.



# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for evaluating **SGC-CBP30** in vitro.



Click to download full resolution via product page

Caption: General experimental workflow for in vitro characterization of SGC-CBP30.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. stemcell.com [stemcell.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC-CBP30 | Structural Genomics Consortium [thesgc.org]
- 8. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]







- 9. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- To cite this document: BenchChem. [Recommended working concentration of SGC-CBP30 in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#recommended-working-concentration-of-sgc-cbp30-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com